3-(4-Chloro-2-fluorophenyl)propan-1-amine hydrochloride
Overview
Description
“3-(4-Chloro-2-fluorophenyl)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C9H12Cl2FN . It is used in organic chemistry as a building block .
Molecular Structure Analysis
The molecular structure of “3-(4-Chloro-2-fluorophenyl)propan-1-amine hydrochloride” consists of a three-carbon chain (propane) with an amine group (-NH2) attached to one end and a phenyl ring substituted with a chlorine and a fluorine atom attached to the other end .
Scientific Research Applications
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Antioxidant and Green Catalysts
- Application: Fluoxetine, a compound structurally similar to the one you mentioned, has been used as a scaffold to design molecular antioxidants and green catalysts .
- Method: Researchers synthesized fluoxetine analogues incorporating a selenium nucleus, expanding its antioxidant potential by enabling a hydroperoxides-inactivating, glutathione peroxidase (GPx)-like activity .
- Results: The synthesized selenouoxetine derivatives showed both radical scavenging and peroxidatic activity, making them effective tandem antioxidants .
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Antidepressant Molecules
- Application: Compounds similar to “3-(4-Chloro-2-fluorophenyl)propan-1-amine hydrochloride” have been used in the synthesis of antidepressant molecules .
- Method: These compounds are synthesized through metal-catalyzed reactions .
- Results: The synthesized antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
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Thermal Decomposition Studies
- Application: Fluoxetine hydrochloride, a compound similar to the one you mentioned, has been used in studies of thermal decomposition .
- Method: The compound was heated up to 230 °C, and the resulting solid was analyzed using GC–MS .
- Results: The analysis revealed the presence of the original sample and 4-trifluoromethylphenol as the main residue .
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Tyrosinase Inhibitors
- Application: The 3-chloro-4-fluorophenyl motif has been used to identify inhibitors of tyrosinase from Agaricus bisporus .
- Method: Researchers synthesized new small compounds incorporating the 3-chloro-4-fluorophenyl fragment into distinct chemotypes .
- Results: The presence of this fragment improved the tyrosinase inhibition in these new chemotypes .
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Synthesis of Antidepressant Molecules
- Application: The 3-chloro-4-fluorophenyl motif has been used in the synthesis of antidepressant molecules .
- Method: These compounds are synthesized through metal-catalyzed reactions .
- Results: The synthesized antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
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Pyrrole-based Medicinal Compounds
- Application: Pyrrole subunit, which can be synthesized using similar compounds, has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents, and many more .
- Method: Pyrrole and pyrrole containing analogs are synthesized using various chemical reactions .
- Results: The synthesized pyrrole-based compounds have shown effectiveness in various therapeutic applications .
Safety And Hazards
properties
IUPAC Name |
3-(4-chloro-2-fluorophenyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN.ClH/c10-8-4-3-7(2-1-5-12)9(11)6-8;/h3-4,6H,1-2,5,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXACQJVYTICREG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-2-fluorophenyl)propan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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